molecular formula C10H14N2O2 B1267279 N-[2-(4-aminophenoxy)ethyl]acetamide CAS No. 22404-15-5

N-[2-(4-aminophenoxy)ethyl]acetamide

Cat. No. B1267279
CAS RN: 22404-15-5
M. Wt: 194.23 g/mol
InChI Key: WOVQEYXDOCRQID-UHFFFAOYSA-N
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Description

"N-[2-(4-aminophenoxy)ethyl]acetamide" is a compound of interest due to its synthesis, structure, and potential applications in various fields such as anticancer, anti-inflammatory, and as a precursor for pharmaceuticals. While this specific compound's detailed applications were not directly found, closely related compounds have been synthesized and studied for their anticancer activity and molecular docking analyses, indicating the significance of this chemical class in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine, and TBTU in cooled conditions for anticancer drug synthesis (Sharma et al., 2018). Another method involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate for a potential anti-inflammatory and antidyslipidemic hybrid (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

Molecular structure analyses reveal that these compounds crystallize in different crystal systems and exhibit specific unit cell parameters, indicating diverse molecular geometries and intermolecular interactions. For example, one compound crystallized in the orthorhombic system with significant intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase illustrates a specific chemical reaction involving the compound class, highlighting its reactivity and potential for further functionalization (Magadum & Yadav, 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, is derived from 2-aminophenol. Chemoselective monoacetylation using various acyl donors like vinyl acetate and acetic anhydride is a key process. This reaction is significant in the complete natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Synthesis and Anticancer Properties : Derivatives of N-[2-(4-aminophenoxy)ethyl]acetamide have been synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The incorporation of bromo, tert-butyl, and nitro groups into these compounds has been found to enhance their activities (Rani et al., 2016).

  • Anticancer Activity and Mechanism : A compound structurally related to N-[2-(4-aminophenoxy)ethyl]acetamide has shown promise in anticancer, anti-inflammatory, and analgesic applications. Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant activities in these areas (Rani et al., 2014).

Pharmacological Applications

  • Antimicrobial Evaluation : Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, related to N-[2-(4-aminophenoxy)ethyl]acetamide, have been synthesized and evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).

  • Synthesis and Biological Evaluation : Synthesized derivatives of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide were evaluated for antimicrobial activity and cytotoxicity. Certain derivatives demonstrated notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).

  • Potential as Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to N-[2-(4-aminophenoxy)ethyl]acetamide, have been characterized as potential pesticides. These organic compounds have been studied for their properties and potential applications in pest control (Olszewska et al., 2009).

Molecular Studies and Drug Development

  • Inhibitors Synthesis : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, structurally related to N-[2-(4-aminophenoxy)ethyl]acetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown potential in inhibiting the growth of lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

  • Protein Tyrosine Phosphatase Inhibitors : Certain derivatives of N-[2-(4-aminophenoxy)ethyl]acetamide have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), demonstrating potential antidiabetic activity (Saxena et al., 2009).

Safety And Hazards

The safety information for N-[2-(4-aminophenoxy)ethyl]acetamide indicates that it is harmful if swallowed, in contact with skin, or inhaled . It may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-[2-(4-aminophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQEYXDOCRQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309639
Record name N-[2-(4-aminophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-aminophenoxy)ethyl]acetamide

CAS RN

22404-15-5
Record name 22404-15-5
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Record name N-[2-(4-aminophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(4-aminophenoxy)ethyl]acetamide
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